N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Synonyms
The compound’s IUPAC name is derived from its two indole moieties and the ethylenediamine linker. The primary indole at position 3 bears a carboxamide group (-CONH2), while the secondary indole at position 6 is functionalized with a carbonyl group (-CO-) linked to the ethylenediamine bridge. The systematic name is:
N'-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide .
Synonyms for this compound are limited in published literature, but analogous structures suggest potential identifiers such as:
Molecular Formula and Weight Analysis
The molecular formula is C₁₉H₁₈N₄O₂ , calculated as follows:
| Component | Contribution |
|---|---|
| Two indole rings (C₈H₇N) | C₁₆H₁₄N₂ |
| Ethylenediamine linker | C₂H₆N₂ |
| Two carbonyl groups (CO) | O₂ |
| Carboxamide (CONH₂) | C₁O₁N₁H₂ |
Molecular weight :
$$
(19 \times 12.01) + (18 \times 1.01) + (4 \times 14.01) + (2 \times 16.00) = 334.37 \, \text{g/mol}.
$$
Structural Features and Isomerism
Indole-6-carbonyl vs. Indole-3-carboxamide Substituent Arrangement
The indole-6-carbonyl group introduces electron-withdrawing effects, polarizing the indole’s π-electron system and enhancing hydrogen-bonding capability. In contrast, the indole-3-carboxamide substituent occupies a position traditionally associated with electrophilic reactivity in indole chemistry, potentially stabilizing the molecule through intramolecular interactions .
Positional isomerism could arise if the carbonyl and carboxamide groups occupy alternative indole positions (e.g., indole-5-carbonyl or indole-2-carboxamide). Such isomers would exhibit distinct electronic profiles and steric constraints, impacting physicochemical properties .
Ethylenediamine Linker Conformational Analysis
The ethylenediamine linker (-NH-CH₂-CH₂-NH-) adopts gauche or antiperiplanar conformations depending on steric and electronic factors:
- Gauche conformers facilitate compact molecular geometries, potentially enabling intramolecular hydrogen bonds between the linker’s amines and carbonyl oxygens.
- Anti conformers extend the molecule, optimizing solubility and intermolecular interactions .
Rotational freedom around the C-C bond of the ethylenediamine moiety allows dynamic interconversion between conformers, as observed in related bis-indole alkaloids .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-6-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-6-5-13-7-8-21-18(13)11-14)22-9-10-23-20(26)16-12-24-17-4-2-1-3-15(16)17/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26) |
InChI Key |
FNANBEFNZVTAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1H-Indole-6-carboxylic Acid
The 6-substituted indole derivative is synthesized via Hemetsberger–Knittel indole synthesis (Scheme 1):
-
Knoevenagel condensation : Methyl 2-azidoacetate reacts with 5-substituted benzaldehyde to form methyl 2-azidocinnamate.
-
Thermolytic cyclization : Heating the azide at 120°C in toluene induces cyclization to methyl 1H-indole-6-carboxylate.
-
Hydrolysis : Saponification with NaOH/EtOH yields the free carboxylic acid.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel condensation | 0°C, 12 h, CH₂Cl₂ | 78 |
| Thermolytic cyclization | 120°C, toluene, 6 h | 65 |
| Hydrolysis | 3 N NaOH, reflux, 2 h | 92 |
Preparation of 1H-Indole-3-carboxylic Acid
A palladium-catalyzed carbonylative cyclization is employed (Scheme 2):
-
Reagents : 2-Ethynylaniline, nitroarenes, Pd(OAc)₂ (5 mol%), Mo(CO)₆ (CO surrogate).
-
Conditions : DMF, 100°C, 12 h.
-
Outcome : Direct formation of indole-3-carboxamide, which is hydrolyzed to the acid using HCl/EtOH.
Advantages :
Amide Bond Formation Strategies
Stepwise Coupling Using Carbodiimide Reagents
The ethylenediamine linker is conjugated to the indole acids via BOP-mediated coupling :
-
Activation : 1H-Indole-6-carboxylic acid is treated with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA in DMF.
-
First amidation : Reaction with ethylenediamine at 0°C → monoamide intermediate.
-
Second activation : 1H-Indole-3-carboxylic acid activated with HATU.
-
Final coupling : Reaction with the monoamide intermediate yields the target.
Optimization Notes :
-
Lower temperatures (0–5°C) prevent epimerization.
Yield Comparison :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| BOP | DMF | 0 | 68 |
| HATU | DCM | 25 | 72 |
| EDCI/HOBt | THF | 25 | 58 |
Microwave-Assisted One-Pot Approach
A streamlined method uses microwave irradiation to reduce reaction time (Scheme 3):
-
Simultaneous activation : Both indole carboxylic acids are activated with TBTU.
-
Linker addition : Ethylenediamine is added in a 1:2 molar ratio.
-
Irradiation : 80°C, 300 W, 20 min.
Outcome :
Regioselectivity and Protecting Group Considerations
N1-Protection of Indole Moieties
Unprotected indole rings undergo undesirable alkylation at the N1 position during amidation. Trityl (Trt) groups are employed:
-
Protection : TrtCl, DIPEA, CH₂Cl₂, 0°C → N1-trityl indole.
Impact on Yield :
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) favor amide bond formation over N-alkylation:
| Solvent | Amide Yield (%) | Alkylation Byproduct (%) |
|---|---|---|
| DMF | 75 | 5 |
| THF | 58 | 22 |
| DCM | 41 | 35 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : δ 10.2 ppm (indole NH), δ 7.8–6.7 ppm (aromatic protons).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as cell growth inhibition or immune response modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- 3-Methylindole
- Indole-3-acetic acid
Uniqueness
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for studying specific biological pathways and developing targeted therapies.
Biological Activity
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole carboxamide class, notable for its potential biological activities. Its structure comprises an indole ring, an aminoethyl side chain, and a carboxamide functional group, which together contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies, including its mechanism of action, therapeutic potential, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 346.4 g/mol
- CAS Number : 1010872-15-7
Research indicates that this compound interacts with various molecular targets, primarily through receptor-ligand binding. Studies have employed molecular docking techniques to elucidate these interactions, revealing significant binding affinities with specific receptors implicated in cancer and neurological disorders.
Key Binding Interactions
| Target Receptor | Binding Affinity (nM) | Mechanism |
|---|---|---|
| D3 Dopamine Receptor | 278 ± 62 | Agonist activity promoting β-arrestin translocation |
| EGFR | Modulated by structural analogs | Inhibition leading to apoptosis in cancer cells |
Anticancer Properties
The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Its analogs have been reported to induce apoptosis through dual inhibition of EGFR and CDK2 pathways.
Case Study : A study involving indole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cells. The mechanism was attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .
Neuropharmacological Effects
In addition to its anticancer properties, this compound displays neuropharmacological activity by acting as a selective agonist for dopamine receptors. This activity suggests potential applications in treating neurodegenerative diseases and mood disorders.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other indole-based compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| N-{2-[4-(1H-Indol-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamide | Similar indole core | Enhanced anticancer activity |
| 5-Chloro-N-(2-aminoethyl)-1H-indole-2-carboxamide | Chlorinated variant | Altered pharmacological profile |
| 4-Methyl-N-(2-aminoethyl)-1H-indole-2-carboxamide | Methyl-substituted | Improved solubility and bioavailability |
These comparisons highlight how structural modifications can influence the biological activity and therapeutic potential of indole carboxamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
